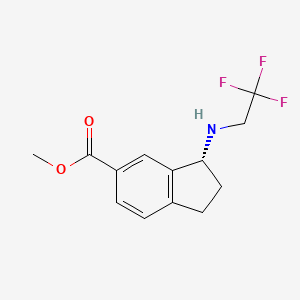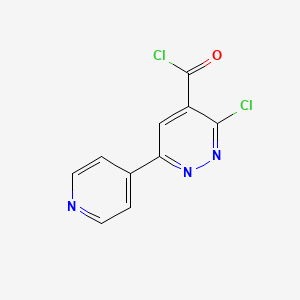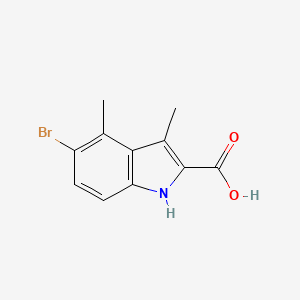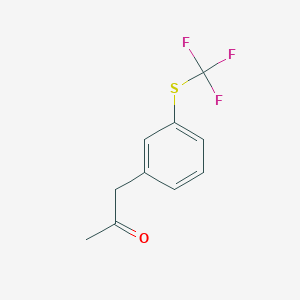
1-(3-(Trifluoromethylthio)phenyl)propan-2-one
描述
1-(3-(Trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the trifluoromethylthio group to a phenyl ring, followed by the attachment of the propan-2-one moiety. One common method involves the reaction of 3-(trifluoromethylthio)benzaldehyde with a suitable reagent to form the desired ketone. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the carbonyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反应分析
Types of Reactions: 1-(3-(Trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(3-(Trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(3-(Trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
- 1-(2-(Trifluoromethylthio)phenyl)propan-2-one
- 1-(4-(Trifluoromethylthio)phenyl)propan-2-one
- 1-(3-(Trifluoromethyl)phenyl)propan-2-one
Uniqueness: 1-(3-(Trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethylthio group also imparts distinct physicochemical properties, such as increased lipophilicity and stability.
属性
分子式 |
C10H9F3OS |
|---|---|
分子量 |
234.24 g/mol |
IUPAC 名称 |
1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3OS/c1-7(14)5-8-3-2-4-9(6-8)15-10(11,12)13/h2-4,6H,5H2,1H3 |
InChI 键 |
TXDQJVBNHPYFMC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=CC=C1)SC(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
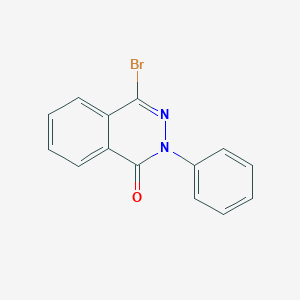
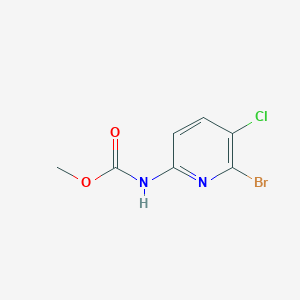
![2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene](/img/structure/B8377609.png)
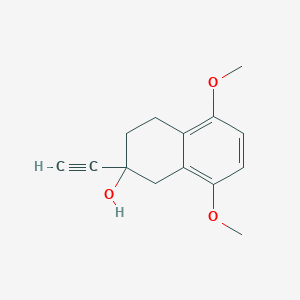
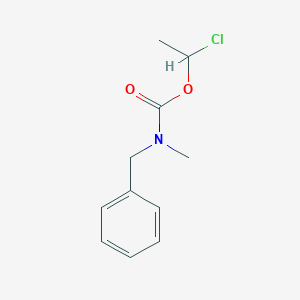
![4-Fluoro-2-(hydroxymethyl)-6-[(phenylmethyl)oxy]phenol](/img/structure/B8377620.png)
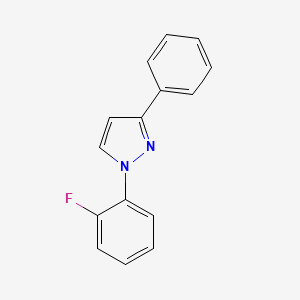
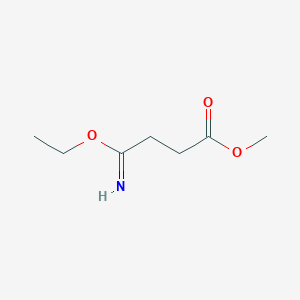
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B8377640.png)
![N-[5-(3,5-difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-nitro-benzamide](/img/structure/B8377645.png)
